

Physicochemical Profiling & Spectroscopic Validation

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Compound of Interest

Compound Name: 3,6-Dimethoxyfluoren-9-one

CAS No.: 13235-07-9

Cat. No.: B084488

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For researchers integrating 3,6-DMFO into complex synthetic pipelines, rigorous batch validation is non-negotiable. The electron-donating methoxy groups at the 3 and 6 positions significantly alter the electronic landscape of the fluorenone core, shifting its absorption and reactivity profiles.

Table 1: Key Physicochemical and Spectroscopic Properties

Parameter	Value
Chemical Name	3,6-Dimethoxy-9H-fluoren-9-one
CAS Registry Number	13235-07-9
Molecular Formula	C ₁₅ H ₁₂ O ₃
Molecular Weight	240.25 g/mol
Melting Point	146 °C – 148 °C (pale yellow crystals)[3]
¹ H NMR (CDCl ₃ , 400 MHz)	δ 3.91 (s, 6H), 6.75 (dd, J=8.3, 2.2 Hz, 2H), 7.00 (d, J=2.2 Hz, 2H), 7.59 (d, J=8.3 Hz, 2H)[3]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 55.7, 107.0, 113.0, 125.7, 128.3, 145.9, 165.0, 191.4[3]
IR (neat)	1691 (C=O), 1612, 1595 cm ⁻¹ [3]

Expert Insight: The presence of the carbonyl stretching frequency at 1691 cm⁻¹, coupled with the distinct methoxy singlet at δ 3.91 ppm in the ¹H NMR spectrum, provides a definitive, self-validating diagnostic fingerprint for this molecule[3].

Mechanistic Causality: The Role of 3,6-Substitution

The Singlet Carbene Phenomenon The parent fluorenylidene carbene possesses a triplet ground state. However, introducing strong electron-donating methoxy groups at the 3 and 6 positions fundamentally alters the spin-state energetics. Upon photolysis of the diazo derivative, the lone pairs from the methoxy oxygen atoms donate electron density through the conjugated π-system directly into the empty p-orbital of the divalent carbene carbon[1]. This mesomeric stabilization lowers the energy of the singlet state below that of the triplet state, resulting in a ground-state singlet carbene[1]. Consequently, it inserts stereospecifically into C-H bonds (e.g., cyclohexane) and adds to olefins with total retention of stereochemistry[1].

Latent Sulfonic Acids in Lithography In applied materials, 3,6-DMFO is converted into oximesulfonic acid esters[2]. When irradiated with UV light, these esters undergo N-O bond cleavage to release a sulfonic acid, which acts as a latent curing catalyst for acid-curable resins (such as melamine or epoxy resins)[2]. The extended π-conjugation of the fluorenone core,

augmented by the auxochromic methoxy groups, optimizes its UV absorption profile for lithographic applications[2].

Experimental Protocols & Synthetic Workflows

Protocol A: Dehydrogenative Cyclization via Heterogeneous Pd-Catalysis Traditional Friedel-Crafts acylations often yield difficult-to-separate isomeric mixtures (e.g., 1,6- vs. **3,6-dimethoxyfluoren-9-one**)[2]. A highly regioselective, green-chemistry approach utilizes C-H activation via a Pd(II)/Mg-La mixed oxide catalyst[4].

Step-by-Step Methodology:

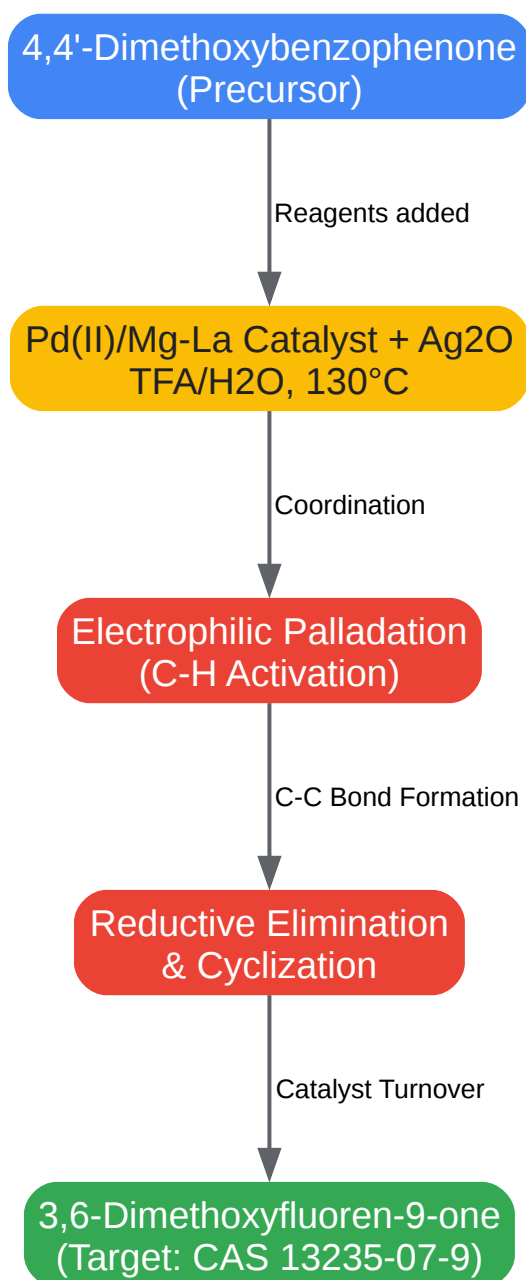
- Reaction Assembly: Charge a 10 mL round-bottom flask with 4,4'-dimethoxybenzophenone (91.1 mg, 0.5 mmol)[4].
- Catalyst & Oxidant Loading: Add the heterogeneous Pd(II)/Mg-La mixed oxide catalyst (30 mg, ~5.3 mol% Pd) and Ag₂O (231.7 mg, 2.0 equiv) as the terminal oxidant[4].
- Solvent Addition: Introduce 1 mL of a 1:1 (v/v) mixture of Trifluoroacetic acid (TFA) and H₂O[4]. Causality: TFA is critical here; it acts as an acidic ligand/co-solvent that facilitates the electrophilic palladation of the electron-rich aromatic ring.
- Thermal Activation: Stir the mixture at 130 °C for 24 hours[4]. This thermal energy is required to overcome the activation barrier for directed C-H bond cleavage.
- Catalyst Recovery: Cool the mixture, dilute with ethyl acetate, and centrifuge/filter to recover the heterogeneous catalyst (which can be reused for consecutive cycles)[4].
- Purification: Concentrate the organic layer and purify via silica gel column chromatography using Hexane/EtOAc (15:1) to yield pure **3,6-dimethoxyfluoren-9-one**[4].

Protocol B: Photochemical Generation of the Singlet Carbene To study the carbene, 3,6-DMFO must first be converted to its diazo analog[1].

- Hydrazone Formation: Reflux 3,6-DMFO with excess hydrazine hydrate in ethanol to form the hydrazone intermediate.

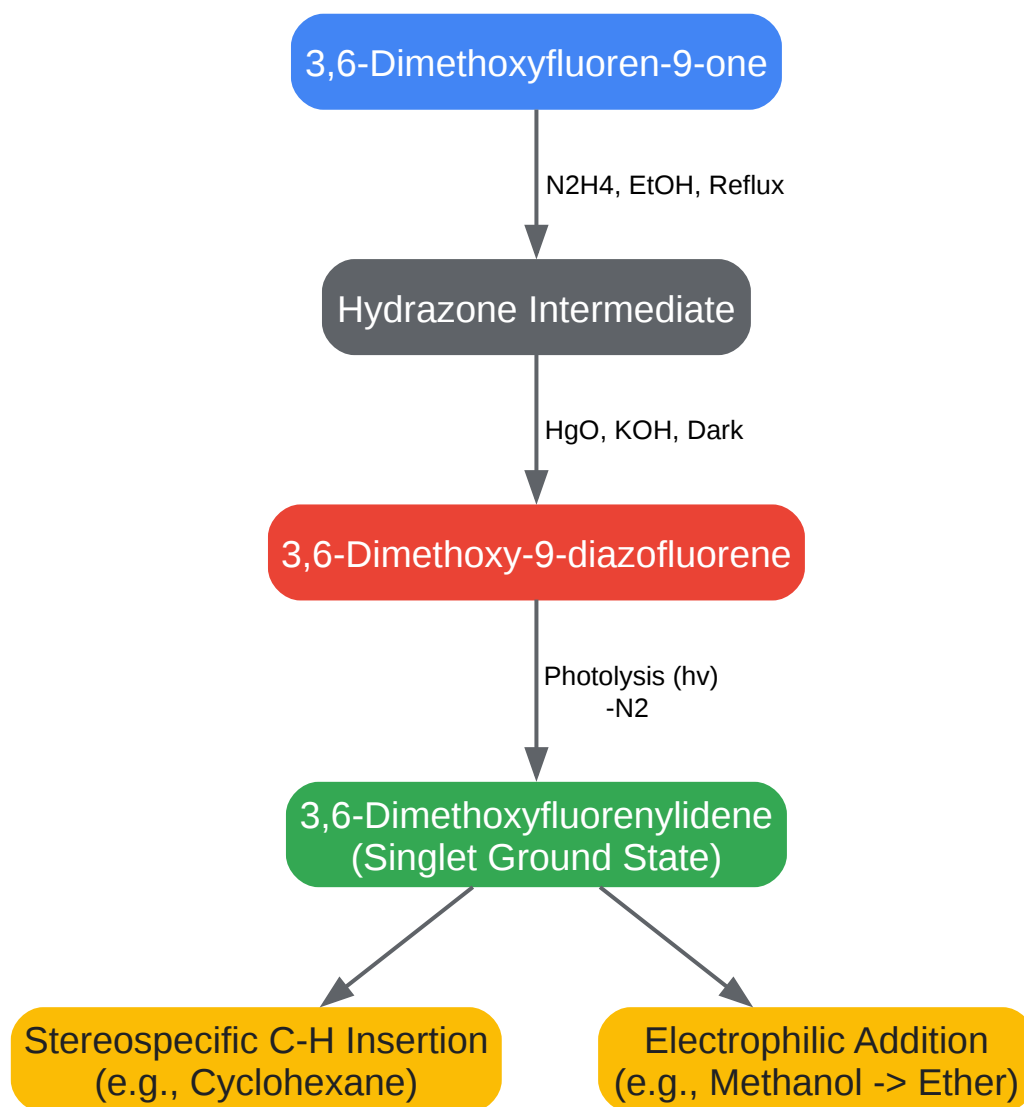
- Oxidation: Oxidize the hydrazone using yellow mercury(II) oxide (HgO) in ether with catalytic ethanolic KOH. Crucial: Perform this step in the dark to prevent premature decomposition.
- Photolysis: Irradiate the isolated 3,6-dimethoxy-9-diazafluorene in a frozen matrix or fluid solution to extrude N₂, generating the highly reactive 3,6-dimethoxyfluorenylidene[1].

Visualizations of Chemical Logic



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Fig 1. Heterogeneous Pd-catalyzed dehydrogenative cyclization workflow for 3,6-DMFO synthesis.



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Fig 2. Photochemical generation and stereospecific reactivity of the singlet carbene.

References

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